6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound characterized by the presence of both pyrrole and pyrazine rings. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is classified under heterocyclic compounds due to its cyclic structure that contains nitrogen atoms. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one and has the chemical identifier CAS number 1374684-64-6.
The synthesis of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several synthetic routes. A common method involves:
The reaction conditions are crucial for optimizing yield and purity. The use of solid supports like alumina can enhance reaction efficiency by facilitating product separation.
The molecular formula for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is . The structure features a bromine atom at the sixth position of the pyrrolo ring and a carbonyl group at the first position of the pyrazinone moiety.
Key structural data includes:
The compound's structural configuration allows for potential interactions with various biological molecules due to its planar nature and functional groups.
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathway and product distribution. For example, using different nucleophiles in substitution reactions can lead to a variety of derivatives with distinct biological activities.
The mechanism of action for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The presence of the bromine atom and the nitrogen-containing heterocyclic core enhances its binding affinity to these targets, potentially modulating their activity.
While detailed physical properties such as boiling point or solubility are not extensively documented in available literature, general properties include:
The chemical properties include reactivity towards oxidation and reduction as well as substitution reactions. The stability of the compound under various conditions is essential for its application in research and potential therapeutic uses.
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several applications in scientific research:
Introduction to the Compound6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) is a brominated fused heterocycle with molecular formula C₇H₇BrN₂O and molecular weight 215.05 g/mol. This scaffold is a key building block in medicinal chemistry due to its presence in bioactive natural products like longamide B, hanishin, and agelastatin A, which exhibit anticancer, antibacterial, and protease inhibitory properties [3] [4]. Its synthetic versatility enables derivatization for drug discovery, particularly in kinase and protease inhibitor development. Commercial availability is limited, with pricing at ~$285/100mg (97% purity) [1].
Table 1: Key Identifiers of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Property | Value |
---|---|
CAS Number | 1374684-64-6 |
Molecular Formula | C₇H₇BrN₂O |
Molecular Weight | 215.05 g/mol |
IUPAC Name | 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
SMILES | O=C1NCCN2C(Br)=CC=C12 |
Purity (Commercial) | 97% |
Price (100mg) | $285 |
This method constructs the bicyclic core via condensation between γ-ketoaldehydes and ammonium acetate. A representative protocol involves heating 4-(2-oxoethyl)pyrrole-2-carboxamide with NH₄OAc in acetic acid at 80°C, yielding the dihydropyrrolopyrazinone scaffold in 75–82% efficiency. The reaction proceeds through enolization, imine formation, and nucleophilic cyclization [2] [8]. Bromination at C6 is performed post-cyclization using NBS (1.1 eq) in DMF at 0°C, achieving >90% regioselectivity due to the electron-rich pyrrole C6 position [2] [4]. This approach is scalable but requires precise temperature control to avoid polybromination.
Vinyl selenones serve as versatile electrophiles for one-pot annulation. Treatment of pyrrole-2-carboxamide derivatives with phenyl vinyl selenone (1.2 eq) and Cs₂CO₃ (2 eq) in DMF at 25°C triggers Michael addition, followed by selenoxide elimination and intramolecular amidation. This domino process affords 3,4-dihydropyrrolo[1,2-a]pyrazin-1-ones in 68–85% yield [4]. Subsequent bromination with CuBr₂ in acetonitrile installs the bromo substituent at C6 without selenone decomposition. Key advantages include operational simplicity and avoidance of transition metals, though selenone handling requires inert atmosphere conditions.
Propargyl enaminones undergo base-mediated 6-exo-dig cyclization to form the target scaffold. Optimized conditions use Cs₂CO₃ (1.5 eq) in DMF at 60°C, converting substrates like N-propargyl pyrrole-2-carboxamide into the fused ring system within 2 h (yield: 78%) [8]. The reaction is stereospecific, generating exclusively (E)-configured exocyclic enamines. Brominated analogs are accessible either by starting from 5-bromopyrrole precursors or via electrophilic bromination post-cyclization. This method excels in functional group tolerance, allowing esters, nitriles, and aryl halides to remain intact.
Table 2: Comparative Analysis of Core Cyclization Methods
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Enaminone Cyclization | NH₄OAc, AcOH, 80°C, 6h | 75–82% | High regioselectivity for bromination |
Domino N-Alkylation | Vinyl selenone, Cs₂CO₃, DMF, rt, 12h | 68–85% | One-pot procedure; no metal catalysts |
Propargyl Enaminone Cyclization | Cs₂CO₃, DMF, 60°C, 2h | 70–78% | Broad FG tolerance; stereospecific |
Palladium complexes enable C–H functionalization of the pyrrolopyrazinone core. A notable method employs Pd(OAc)₂ (5 mol%) with phenanthroline (10 mol%) and Ag₂CO₃ (2 eq) in toluene at 100°C to effect carboamidation of alkenes [4] [8]. For example, acrylates couple regioselectively at C7 of the scaffold, yielding spirocyclic derivatives in 65–72% yield. The mechanism involves Pd(II)-mediated C–H activation, alkene insertion, and reductive elimination. Limitations include moderate yields with electron-deficient alkenes and competing proto-decomposition. Recent optimizations using [Pd(allyl)Cl]₂ with Ad₃P ligands suppress side reactions, improving yields to >85% for aryl vinyl ketones [8].
Electrophilic bromination at C6 exploits the inherent nucleophilicity of the pyrrole ring. NBS (1.05 eq) in DMF at −20°C achieves >95% selectivity for monobromination, while dibromination requires excess NBS (2.5 eq) at 40°C [2] [6]. Alternative protocols include:
Chiral dihydropyrrolopyrazinones are accessed through three main strategies:
Chiral Auxiliary-Assisted Cyclization(S)-Phenylethylamine-derived enaminones undergo diastereoselective aza-Michael cyclization. Using K₂CO₃ in THF at −40°C, cyclization yields trans-3,4-disubstituted products with 8:1 dr [8]. Removal of the auxiliary via hydrogenolysis (Pd/C, H₂) affords enantiopure (>99% ee) 3-aminomethyl derivatives. Drawbacks include multi-step synthesis and moderate diastereocontrol.
Asymmetric OrganocatalysisPhase-transfer catalysts enable enantioselective construction. A quinine-derived ammonium salt (10 mol%) promotes the cyclization of N-allyl pyrrole carboxamides in biphasic toluene/KOH systems, yielding 3-vinyl products in 56% ee [4]. Higher enantioselectivity (80% ee) is achieved using BINOL-phosphates in intramolecular aldol reactions, but substrate scope remains limited to ketone-containing precursors.
Enzymatic Kinetic ResolutionLipases (e.g., CAL-B) selectively acylate trans-3-hydroxyalkyl derivatives. Optimization in MTBE at 30°C with vinyl acetate resolves racemic mixtures (E = 42), providing alcohol and acetate with >90% ee at 50% conversion [8]. Low enantioselectivity for cis-isomers necessitates isomerization prior to resolution.
Table 3: Stereoselective Synthesis Methods
Strategy | Conditions | Outcome | Limitations |
---|---|---|---|
Chiral Auxiliary | (S)-Phenethylamine, K₂CO₃, THF, −40°C | >99% ee after deprotection | Multi-step; moderate dr (8:1) |
Organocatalysis | Quinine ammonium salt, toluene/KOH | 56% ee | Narrow substrate scope |
Enzymatic Resolution | CAL-B, vinyl acetate, MTBE, 30°C | >90% ee (alcohol/acetate) | Low efficiency for cis-isomers |
Concluding Remarks6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one serves as a versatile synthon for complex nitrogen heterocycles. Advances in transition-metal-free cyclizations and regioselective bromination have streamlined its synthesis, while asymmetric methods continue to evolve toward higher stereocontrol. Future work requires improving enantioselectivity in organocatalytic cyclizations and expanding C–H functionalization techniques.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7